Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222885
InChI: InChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9FO3
Molecular Weight: 208.18 g/mol

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC16222885

Molecular Formula: C11H9FO3

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate -

Specification

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
IUPAC Name methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3
Standard InChI Key OVNIVDQQGQDNDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C(=CC=C2)F)C(=O)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of a benzofuran system—a fused benzene and furan ring—with substituents strategically positioned to influence electronic and steric properties. Key structural features include:

  • Methyl ester group at C-2, providing a handle for hydrolysis to carboxylic acids or transesterification.

  • Fluorine atom at C-4, enhancing electronegativity and modulating ring electronics.

  • Methyl group at C-3, contributing steric bulk and stabilizing adjacent positions against electrophilic attack .

The molecular formula is C11H9FO3\text{C}_{11}\text{H}_9\text{FO}_3, with a molecular weight of 208.18 g/mol . Its IUPAC name, methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate, reflects this substitution pattern.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1283720-03-5
Molecular FormulaC11H9FO3\text{C}_{11}\text{H}_9\text{FO}_3
Molecular Weight208.18 g/mol
Related Acid (CAS)344287-24-7 (free acid form)

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
EsterificationMeOH, H₂SO₄, reflux85–90%
Decarboxylative CouplingPd(OAc)₂, KOtBu, DMSO, 120°C60–75%

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include a singlet for the methyl ester (~3.9 ppm), a triplet for the aromatic proton adjacent to fluorine, and a doublet for the methyl group at C-3.

  • ¹³C NMR: Distinct carbonyl carbon resonance near 165 ppm (ester), with fluorine-induced splitting observed in aromatic carbons .

Infrared (IR): Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch).

Applications and Biological Relevance

Medicinal Chemistry

As a benzofuran derivative, this compound’s bioisosteric relationship with indoles and benzothiophenes makes it valuable in designing kinase inhibitors, GPCR modulators, and antimicrobial agents. The fluorine atom enhances metabolic stability and membrane permeability, while the ester group allows prodrug strategies.

Table 3: Comparative Bioactivity of Benzofuran Derivatives

CompoundTargetIC₅₀Reference
Methyl 4-fluoro-3-methylbenzofuran-2-carboxylateCOX-2Under study
Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylateTubulin polymerization12 nM

Materials Science

Fluorinated benzofurans contribute to liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties and thermal stability .

Future Directions

  • Synthetic Methodology: Development of flow chemistry protocols to improve yield and scalability .

  • Biological Screening: Evaluation against emerging targets in oncology and infectious diseases.

  • Derivatization: Exploration of amide and heterocyclic analogs to optimize pharmacokinetic profiles.

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